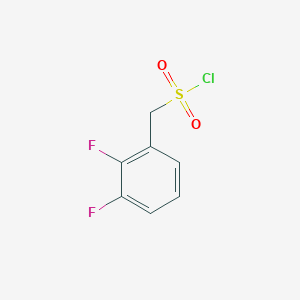

(2,3-difluorophenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

(2,3-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOZQYVSUGBOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375780 | |

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-49-3 | |

| Record name | 2,3-Difluorobenzylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,3-difluorophenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. (2,3-difluorophenyl)methanesulfonyl chloride emerges as a key building block in this context, offering a reactive handle to introduce the 2,3-difluorobenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important reagent, with a focus on its utility in the development of novel therapeutics.

Core Properties of this compound

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its effective and safe use in the laboratory.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 886498-49-3 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically ≥97% | [1] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.

Structural and Analytical Data

The structure of this compound is characterized by a benzylsulfonyl chloride core with two fluorine atoms substituted at the 2 and 3 positions of the phenyl ring.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectral data should be acquired for each batch, the following are expected characteristic features:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene (-CH₂-) protons, typically in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent sulfonyl chloride group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JC-F) and those further away showing smaller coupling constants (²JC-F, ³JC-F).

-

¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl group (S=O) stretches, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl and other fragments.

Synthesis and Purification

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed journals, a plausible and robust synthetic route can be extrapolated from established methods for preparing analogous sulfonyl chlorides. The most common approach involves the oxidative chlorination of a suitable sulfur-containing precursor.

Proposed Synthetic Pathway

Diagram 2: Proposed Synthesis of this compound

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of sulfonyl chlorides and should be optimized for this specific substrate.

1. Reaction Setup:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine and HCl gas) is charged with 2,3-difluorobenzyl thiol and a suitable solvent such as acetic acid or a mixture of dichloromethane and water.

-

The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

2. Oxidative Chlorination:

-

Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction is exothermic and requires careful monitoring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

3. Work-up and Isolation:

-

Once the reaction is complete, the excess chlorine is purged from the system with a stream of nitrogen.

-

The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layers are combined, washed with water, a saturated solution of sodium bicarbonate (to remove acidic impurities), and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

4. Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Causality in Experimental Choices: The use of an ice-water bath is critical to control the exothermicity of the chlorination reaction and to minimize the formation of byproducts. The aqueous work-up is essential to remove water-soluble impurities and unreacted reagents. The final purification step is crucial to obtain the high-purity material required for subsequent synthetic applications.

Reactivity and Synthetic Applications

This compound is a versatile electrophilic reagent, primarily used for the introduction of the (2,3-difluorophenyl)methylsulfonyl (difluoromesyl) group. Its reactivity is analogous to that of the widely used methanesulfonyl chloride (MsCl), but the electronic properties of the difluorinated phenyl ring can influence reaction rates and the stability of the resulting products.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine, or diisopropylethylamine) provides a straightforward method for the synthesis of the corresponding sulfonamides.[3]

Diagram 3: General Reaction for Sulfonamide Formation

Caption: Sulfonamide synthesis using this compound.

This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The high stability of the sulfonamide bond makes it an attractive linker in drug design.

Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a non-nucleophilic base to form sulfonate esters. This transformation is highly valuable as it converts a poorly leaving hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E1/E2) reactions.[3]

This reactivity is widely exploited in the synthesis of complex molecules where the stereochemistry at a chiral center needs to be inverted or a new functional group needs to be introduced.

Applications in Drug Discovery and Development

The unique properties conferred by the 2,3-difluorophenyl moiety make this compound a valuable tool for medicinal chemists.

-

Metabolic Stability: The strong carbon-fluorine bonds in the aromatic ring can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and permeability.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can enhance its binding affinity to the target protein.

While specific examples of marketed drugs synthesized using this compound are not readily found in the public domain, this reagent is undoubtedly utilized in the early stages of drug discovery and lead optimization to explore the benefits of incorporating the 2,3-difluorobenzyl group.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental exposure, seek immediate medical attention. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 2,3-difluorobenzylsulfonyl moiety in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the strategic incorporation of fluorine can lead to compounds with improved pharmacological properties. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the potential of this important building block in the development of the next generation of therapeutics.

References

-

Methanesulfonyl chloride. (n.d.). In PubChem. Retrieved January 4, 2026, from [Link]

-

Helinski, A., & Hersec, J. (n.d.). Methanesulfonyl chloride. Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]

-

Moldb. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Georganics. (n.d.). (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). WO 2016/178162 A1.

- Google Patents. (n.d.). US 2012/0309796 A1.

- van Leusen, A. M., & Strating, J. (1968). Sulfonyl Cyanides. Organic Syntheses, 48, 88.

- Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.

- Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

-

PubChemLite. (n.d.). (2,4-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved January 4, 2026, from [Link]

-

LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. Retrieved January 4, 2026, from [Link]

- Barandika, G., de la Cruz, M. J., Larrañaga, O., & Oyarzabal, I. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

PubChemLite. (n.d.). (2,6-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S). Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

HoriazonChemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF TRIFLUOROMETHANESULFONYL FLUORIDE - Patent 2216325. Retrieved January 4, 2026, from [Link]

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-021.

-

SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved January 4, 2026, from [Link]

Sources

A Technical Guide to (2,3-Difluorophenyl)methanesulfonyl Chloride (CAS 886498-49-3): Properties, Synthesis, and Applications in Chemical Research

This document provides a comprehensive technical overview of (2,3-difluorophenyl)methanesulfonyl chloride, a specialized organic building block crucial for research and development, particularly within the pharmaceutical and agrochemical sectors. As a Senior Application Scientist, this guide moves beyond simple data presentation to offer insights into the causality behind its synthesis, reactivity, and handling, ensuring that researchers can leverage its properties with both efficiency and safety.

Core Compound Identity and Significance

This compound, identified by CAS number 886498-49-3, is a member of the sulfonyl chloride class of organic compounds.[1] Its structure is characterized by a methanesulfonyl chloride group attached to a 2,3-difluorinated benzene ring. This specific substitution pattern makes it a valuable intermediate. The presence of fluorine atoms can significantly alter the physicochemical properties of a target molecule, often enhancing metabolic stability, binding affinity, and lipophilicity—key considerations in modern drug design. This guide will detail the foundational knowledge required to effectively utilize this reagent.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific compound is not widely published. However, based on its structure and data from analogous compounds, a reliable profile can be established. It is expected to be a solid at room temperature, similar to related fluorinated methanesulfonyl chlorides.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 886498-49-3 | [4] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1][5] |

| Molecular Weight | 226.63 g/mol | [1][5] |

| Appearance | White to light yellow solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, Acetone); Reacts with water and alcohols. |[6] |

Predictive Spectroscopic Characterization

For any researcher synthesizing or using this compound, spectroscopic confirmation is paramount. While specific spectra are not publicly available, the following describes the expected characteristic signals.

-

¹H NMR: The methylene protons (-CH₂-) adjacent to the sulfonyl chloride group would appear as a singlet, typically downfield due to the electron-withdrawing nature of the sulfonyl group and the aromatic ring. The aromatic protons would present as complex multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum would show a signal for the methylene carbon, along with multiple distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. Each signal would show coupling to adjacent protons and to the other fluorine atom.

-

IR Spectroscopy: Key vibrational bands would include those for S=O stretching (strong, in the 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹ regions), C-F stretching, and various aromatic C-H and C=C stretching modes.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak, along with a characteristic M+2 isotope pattern due to the presence of chlorine. Fragmentation would likely involve the loss of SO₂ or Cl.

Synthesis and Mechanistic Considerations

The synthesis of aryl-substituted methanesulfonyl chlorides is a well-established process in organic chemistry. Although a specific protocol for the 2,3-difluoro derivative is not detailed in the available literature, a robust and reliable pathway can be constructed based on standard methodologies, such as the chlorination of a corresponding sulfonic acid salt.[7][8] The most logical precursor is 2,3-difluorobenzyl bromide.

Representative Synthetic Protocol

This protocol is a two-step process designed for high yield and purity. It proceeds via a sulfonate salt intermediate, which is then converted to the final sulfonyl chloride.

Step 1: Synthesis of Sodium (2,3-difluorophenyl)methanesulfonate

-

Reaction Setup: To a solution of sodium sulfite (1.2 equivalents) in water, add 2,3-difluorobenzyl bromide (1.0 equivalent).

-

Reaction Execution: Heat the biphasic mixture to reflux (approx. 100 °C) with vigorous stirring for 4-6 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting benzyl bromide.

-

Causality: This is a nucleophilic substitution reaction where the sulfite ion displaces the bromide. Using an excess of sodium sulfite drives the reaction to completion. Water is an effective and economical solvent for the salt.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product, sodium (2,3-difluorophenyl)methanesulfonate, may precipitate upon cooling. If not, reduce the volume of water under vacuum to induce crystallization. Filter the resulting solid, wash with cold ethanol to remove any unreacted organic impurities, and dry thoroughly under vacuum.

Step 2: Chlorination to this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend the dried sodium (2,3-difluorophenyl)methanesulfonate (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane. Add thionyl chloride (SOCl₂) (approx. 2-3 equivalents).

-

Reaction Execution: Heat the suspension gently to reflux. The reaction is typically complete within 2-4 hours, evidenced by the cessation of HCl gas evolution.

-

Causality: Thionyl chloride is a standard and effective reagent for converting sulfonate salts and sulfonic acids to sulfonyl chlorides.[8] The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion.

-

-

Workup and Isolation: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Dissolve the residue in dichloromethane and wash cautiously with ice-cold water to remove any remaining inorganic salts. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Caption: A typical two-step synthesis workflow for the target compound.

Chemical Reactivity and Core Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6] It readily reacts with a wide range of nucleophiles, making it an excellent reagent for introducing the (2,3-difluorophenyl)methylsulfonyl moiety into molecules.

Key Reactions

-

Sulfonate Ester Formation: In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), it reacts with alcohols to form sulfonate esters (mesylates). These esters are exceptional leaving groups in nucleophilic substitution and elimination reactions, often superior to halides.

-

Sulfonamide Formation: Its reaction with primary or secondary amines yields highly stable sulfonamides.[6] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs. This reaction allows for the direct incorporation of the fluorinated aromatic group into potential drug candidates.

Caption: General reaction mechanism with nucleophiles.

Utility in Drug Development

The (2,3-difluorophenyl)methyl group is of particular interest to medicinal chemists. The fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, they can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. Its reactivity with water makes it corrosive and a lachrymator.[9][10]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source |

|---|---|---|

| Acute Toxicity | Toxic if swallowed or in contact with skin. Fatal if inhaled. | [9][11] |

| Corrosion | Causes severe skin burns and eye damage. | [10][11] |

| Sensitization | May cause an allergic skin reaction. | [9][11] |

| Reactivity | Reacts with water, liberating toxic gas. May be corrosive to metals. |[12][13] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9] A safety shower and eye wash station must be readily accessible.

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.

-

Respiratory Protection: For situations where fume hood use is not possible or during a spill, a full-face respirator with an appropriate cartridge for acid gases and organic vapors is required.[12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (recommended 2-8 °C), dry, and well-ventilated area.[11] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to preserve its quality.[11] Keep it away from incompatible materials such as water, strong bases, amines, and strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it should never be disposed of down the drain.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its value is particularly pronounced in fields where the introduction of a difluorophenyl moiety is desired to enhance biological activity or material properties. While its handling requires stringent safety protocols due to its corrosive and toxic nature, a thorough understanding of its properties, synthesis, and reactivity allows researchers to safely and effectively incorporate it into their synthetic programs.

References

-

(2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN - Georganics.

-

Fluorinated Compounds | CymitQuimica.

-

886498-49-3 | this compound - Moldb.

-

This compound | 886498-49-3.

-

This compound, CasNo.886498-49-3 ...

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Synthesis of sulfonyl chloride substrate precursors.

-

(2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | Georganics.

-

Methanesulfonyl chloride.

-

Methanesulfonyl chloride - Organic Syntheses Procedure.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA.

-

Methanesulfonyl chloride - Wikipedia.

-

Methanesulfonyl chloride - Organic Syntheses Procedure.

-

(2-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE CAS#: 24974-71-8.

-

(3,5-difluorophenyl)methanesulfonyl chloride AldrichCPR - Sigma-Aldrich.

-

Methanesulfonyl chloride - SpectraBase.

-

Methanesulfonyl chloride(124-63-0) 13C NMR spectrum - ChemicalBook.

-

179524-68-6, (2,4-difluorophenyl)methanesulfonyl chloride Formula - ECHEMI.

-

CAS 179524-68-6 | (2,4-Difluorophenyl)methanesulfonyl chloride - Synblock.

-

179524-68-6|(2,4-Difluorophenyl)methanesulfonyl chloride|BLD Pharm.

-

Methanesulfonyl chloride - NIST WebBook.

-

Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN [georganics.sk]

- 2. (2-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE CAS#: 24974-71-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 5. 886498-49-3 | this compound - Moldb [moldb.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.se [fishersci.se]

- 13. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. georganics.sk [georganics.sk]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to (2,3-difluorophenyl)methanesulfonyl chloride: A Keystone Reagent in Modern Drug Discovery

Abstract

(2,3-Difluorophenyl)methanesulfonyl chloride is a specialized organosulfur compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Characterized by the presence of a reactive sulfonyl chloride moiety and a strategically difluorinated phenyl ring, this reagent offers a unique combination of properties for the synthesis of complex therapeutic agents. The vicinal fluorine atoms on the aromatic ring significantly influence the electronic and metabolic properties of the resulting sulfonamides and sulfonate esters, making this compound a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and applications of this compound in drug development, particularly in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceuticals.

Introduction: The Strategic Role of Fluorine in Sulfonyl Chloride Chemistry

Sulfonamides are a cornerstone functional group in pharmaceuticals, present in a wide array of drugs including diuretics, antibiotics, and anticancer agents.[1][2][3] The synthesis of these critical moieties most commonly proceeds through the reaction of a primary or secondary amine with a sulfonyl chloride.[3] The choice of the sulfonyl chloride reagent is therefore a critical design element that dictates the properties of the final molecule.

This compound, a member of the substituted benzylsulfonyl chloride family, introduces a 2,3-difluorophenyl group. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.

-

Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the drug at physiological pH and affecting its solubility and target engagement.

The specific 2,3-difluoro substitution pattern of this reagent provides a distinct electronic and steric profile compared to other isomers, offering medicinal chemists a nuanced tool for lead optimization. This guide will detail the synthesis and application of this valuable reagent.

Physicochemical Properties and Structural Analysis

The structural and electronic properties of this compound are key to its reactivity and utility.

| Property | Value | Source |

| CAS Number | 886498-49-3 | [4] |

| Molecular Formula | C₇H₅ClF₂O₂S | [4] |

| Molecular Weight | 226.63 g/mol | [4] |

| Appearance | Typically a solid or oil | Supplier Data |

| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines) | [5] |

| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), 2,3-Difluorophenyl |

The core of the molecule's utility lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This sulfur is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The reaction is the basis for the formation of sulfonamides and sulfonate esters. The vicinal fluorine atoms are strong electron-withdrawing groups, which can subtly influence the reactivity of the sulfonyl chloride compared to non-fluorinated analogues. From a mechanistic standpoint, nucleophilic substitution at the sulfonyl sulfur typically proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.[6]

Synthesis and Mechanistic Insights

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost management in a drug discovery program.[4][7] A robust and scalable synthesis can be designed starting from the commercially available 2,3-difluorobenzyl bromide. The synthesis is presented as a two-step process.

Synthesis Workflow

The overall synthetic pathway involves the conversion of a benzyl halide to a benzyl thiol, followed by oxidative chlorination to yield the target sulfonyl chloride.

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is an adapted procedure based on established methods for the synthesis of sulfonyl chlorides from thiols.[8][9]

Step 1: Synthesis of (2,3-Difluorophenyl)methanethiol

-

Rationale: This step converts the readily available benzyl bromide into the required thiol precursor. The use of thiourea followed by hydrolysis is a classic and reliable method for this transformation.

-

To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 2,3-difluorobenzyl bromide (1.0 equivalent).[3]

-

Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture and add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture again to reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt intermediate.

-

After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M) until it is acidic to litmus paper.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,3-difluorophenyl)methanethiol, which can be purified by distillation or chromatography if necessary. This thiol is also commercially available.[10]

Step 2: Synthesis of this compound

-

Rationale: This step employs an oxidative chlorination reaction. The combination of hydrogen peroxide (H₂O₂) as the oxidant and thionyl chloride (SOCl₂) as the chlorine source provides a highly reactive and efficient system for converting the thiol directly to the sulfonyl chloride under mild conditions.[8] This method avoids the use of hazardous chlorine gas.

-

Caution: This reaction should be performed in a well-ventilated fume hood as it is exothermic and evolves gases.

-

To a stirred solution of (2,3-difluorophenyl)methanethiol (1.0 equivalent) in a suitable solvent like acetonitrile at 0 °C (ice bath), add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise.

-

Following the addition of H₂O₂, add thionyl chloride (1.0 equivalent) dropwise, ensuring the temperature is maintained at or below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by adding it to ice-water.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product should be stored under an inert atmosphere and protected from moisture.

Applications in Drug Development & Medicinal Chemistry

The primary application of this compound is as a reactive intermediate for the synthesis of sulfonamides. The resulting (2,3-difluorobenzyl)sulfonamide moiety is incorporated into larger molecules to modulate their biological activity. A prominent area of application is in the development of protein kinase inhibitors.

Protein kinases are a major class of drug targets, particularly in oncology.[11] Many kinase inhibitors feature a sulfonamide linkage which often plays a crucial role in binding to the kinase active site. The specific substitution on the phenyl ring of the sulfonyl group can be used to optimize potency, selectivity, and pharmacokinetic properties.

Representative Application: Synthesis of a Kinase Inhibitor Scaffold

While specific drugs containing the (2,3-difluorobenzyl)sulfonyl moiety are often proprietary, we can illustrate its use in a representative synthesis of a generic kinase inhibitor scaffold. This example demonstrates the formation of the critical sulfonamide bond.

Caption: Workflow for incorporating the (2,3-difluorobenzyl)sulfonyl moiety.

-

Experimental Rationale: In a typical procedure, the sulfonyl chloride is reacted with a primary or secondary amine present on a core heterocyclic scaffold (common in kinase inhibitors). A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction.

-

Procedure Outline: To a solution of the heterocyclic amine (1.0 equivalent) and a base such as pyridine or diisopropylethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of this compound (1.1 equivalents) in DCM is added dropwise. The reaction is stirred and allowed to warm to room temperature until completion. Standard aqueous workup and purification by column chromatography would yield the desired sulfonamide-containing final product.

Handling, Safety, and Storage

This compound is a reactive chemical intermediate and must be handled with appropriate precautions.

-

Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They are lachrymators and harmful if inhaled.

-

Reactivity: The compound reacts exothermically with water, alcohols, and other nucleophiles. All glassware must be thoroughly dried before use.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion

This compound is a high-value reagent for medicinal chemists and drug development professionals. Its unique structural features, particularly the 2,3-difluoro substitution pattern, provide a sophisticated tool for modulating the ADME (absorption, distribution, metabolism, and excretion) and potency profiles of drug candidates. The reliable synthetic routes and predictable reactivity make it an excellent choice for introducing the (2,3-difluorobenzyl)sulfonyl moiety into complex molecules, especially in the rational design of targeted therapies like kinase inhibitors. As the demand for finely-tuned pharmaceutical agents continues to grow, the strategic application of such fluorinated building blocks will remain a critical aspect of modern drug discovery.

References

-

Georganics. (n.d.). (2,3-Difluorophenyl)methanesulphonyl chloride - High purity. Retrieved from [Link]

- Chen, Y., et al. (2021).

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

- Plexxikon Inc. (2016). Compounds and compositions as protein kinase inhibitors. US Patent 9,314,464 B2.

-

PubChem. (n.d.). 2,3-Difluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

- Pfizer Inc. (2014). Solid forms, salts, and processes of preparation of a cdk2 inhibitor. US Patent Application US20230279004A1.

-

Jarczewski, P., et al. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 26(16), 4935. Available at: [Link]

-

UCL Discovery. (2013). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

- Journal of Biomedical Research & Environmental Sciences. (2021).

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. frontiersrj.com [frontiersrj.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN [georganics.sk]

- 8. curiaglobal.com [curiaglobal.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. (3,5-difluorophenyl)methanesulfonyl chloride | 163295-74-7 [chemicalbook.com]

- 11. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

Reactivity and electrophilicity of (2,3-difluorophenyl)methanesulfonyl chloride.

An In-depth Technical Guide to the Reactivity and Electrophilicity of (2,3-difluorophenyl)methanesulfonyl chloride

Introduction

This compound is a specialized organosulfur compound that has garnered significant interest as a versatile building block in modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery.[1] Structurally, it is a methanesulfonyl chloride derivative bearing a 2,3-difluorophenyl substituent on the methyl group. The high reactivity of the sulfonyl chloride functional group, combined with the unique electronic properties imparted by the difluorinated aromatic ring, makes this reagent a powerful tool for introducing the (2,3-difluorophenyl)methanesulfonyl moiety into target molecules.[2]

The incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides an in-depth analysis of the electrophilicity and reactivity profile of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 886498-49-3 | [1][4] |

| Molecular Formula | C₇H₅ClF₂O₂S | [4][5] |

| Molecular Weight | 226.63 g/mol | [6] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl | [5] |

| InChIKey | JCBYCKNOGYFRDS-UHFFFAOYSA-N | [5] |

| Classification | Halide, Sulfonyl chloride, Benzene derivative | [1] |

Analysis of Electrophilicity and Reactivity

The chemical behavior of this compound is dominated by the potent electrophilicity of the sulfur atom within the sulfonyl chloride group. This reactivity is a direct consequence of its molecular structure and the interplay of several electronic effects.

The Sulfonyl Chloride Moiety: An Intrinsic Electrophile

The sulfonyl chloride functional group (R-SO₂Cl) is inherently a strong electrophile. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms exert a powerful electron-withdrawing inductive effect, creating a significant electron deficiency and a large partial positive charge (δ+) on the sulfur atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[7][8] Methanesulfonyl chloride (MsCl), the parent compound, is a classic example of a highly reactive electrophile used to convert alcohols into excellent leaving groups (mesylates) or to form stable sulfonamides with amines.[8][9]

Influence of the (2,3-Difluorophenyl)methyl Substituent

The defining feature of this reagent is the (2,3-difluorophenyl)methyl group, which further modulates the intrinsic electrophilicity of the sulfonyl center.

-

Inductive Effect (-I): The two fluorine atoms on the phenyl ring are the most electronegative elements and exert a strong electron-withdrawing effect through the sigma bonds. This negative inductive effect (-I) is transmitted through the aromatic ring and the methylene (-CH₂-) spacer to the sulfonyl group. By pulling electron density away from the sulfur atom, this effect enhances its partial positive charge, making This compound a more potent electrophile than its non-fluorinated analog, (phenyl)methanesulfonyl chloride.

-

Steric Considerations: The presence of a fluorine atom at the ortho position introduces a degree of steric hindrance around the benzylic carbon. However, the methylene spacer between the phenyl ring and the sulfonyl group ensures that this steric bulk does not significantly impede the approach of nucleophiles to the distal sulfur atom. This is in contrast to ortho-substituted benzenesulfonyl chlorides, where steric hindrance can play a more direct role in modulating reactivity.[10]

The logical consequence of this electronic profile is that this compound participates readily in nucleophilic substitution reactions, often under mild conditions, with a predictable and high degree of conversion.

Core Chemical Transformations

The primary utility of this reagent lies in its reactions with nucleophiles, which proceed via a nucleophilic substitution mechanism at the sulfur atom.

Sulfonamide Synthesis

The reaction with primary or secondary amines is one of the most important applications, yielding highly stable methanesulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[11] The reaction proceeds rapidly, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Sulfonate Ester Formation

Analogous to methanesulfonyl chloride, this reagent reacts with alcohols to form the corresponding sulfonate esters.[7] This process, often termed "mesylation," converts a poorly reactive hydroxyl group into an excellent leaving group. The resulting (2,3-difluorophenyl)methanesulfonate is a valuable intermediate, primed for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[9]

Caption: Generalized mechanism for sulfonamide formation.

Synthetic Route

While multiple pathways to sulfonyl chlorides exist, a common and reliable method involves the oxidative chlorination of a corresponding thiol or disulfide. An alternative route for related compounds starts from the corresponding benzyl bromide, which is reacted with sodium sulfite to form a sulfinate salt, followed by treatment with a chlorinating agent.[12][13]

Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a self-validating, step-by-step methodology for the synthesis of N-((4-methoxyphenyl)methyl)-(2,3-difluorophenyl)methanesulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a model sulfonamide via nucleophilic substitution.

Materials and Reagents:

-

This compound (1.0 eq)

-

(4-Methoxyphenyl)methanamine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)methanamine (1.05 eq) and anhydrous DCM.

-

Causality: Anhydrous conditions are critical as this compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield.[7] An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture.

-

-

Base Addition and Cooling:

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

Causality: The reaction is exothermic. Cooling to 0 °C helps to control the reaction rate, minimize the formation of potential side products, and ensure safe execution. TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[9]

-

-

Reagent Addition:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Causality: Slow, dropwise addition is crucial for maintaining temperature control and preventing a rapid, uncontrolled exotherm.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting amine spot should diminish.

-

Causality: TLC provides a real-time, qualitative assessment of the reaction's completion, preventing premature work-up or unnecessarily long reaction times.

-

-

Aqueous Work-up (Quenching and Extraction):

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers and wash with brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and excess sulfonyl chloride. The brine wash helps to remove water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Purification:

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: This final purification step removes unreacted starting materials, the triethylammonium hydrochloride salt, and any minor byproducts to yield the pure sulfonamide.

-

Caption: Step-by-step workflow for sulfonamide synthesis.

Conclusion

This compound is a highly reactive and potent electrophile, purpose-built for the efficient synthesis of complex molecules. Its reactivity is governed by the electron-deficient sulfur center of the sulfonyl chloride group, a property that is further enhanced by the strong inductive-withdrawing effect of the 2,3-difluoro substituents. This predictable reactivity, coupled with the desirable physicochemical properties imparted by the difluorophenyl motif, establishes this reagent as an indispensable tool in the arsenal of medicinal and synthetic chemists. A thorough understanding of its electronic nature and adherence to controlled, anhydrous reaction protocols are paramount to harnessing its full synthetic potential.

References

-

Georganics. (n.d.). (2,3-Difluorophenyl)methanesulphonyl chloride. Retrieved from Georganics product page. [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from a university repository. [Link]

-

Kaur, H., & de Kock, C. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from Wikipedia. [Link]

-

Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. [Link]

-

Helferich, B., & Gnüchtel, A. (1941). Methanesulfonyl Chloride. Organic Syntheses, Coll. Vol. 3, p.573 (1955); Vol. 21, p.78 (1941). [Link]

-

Wiley. (n.d.). Methanesulfonyl chloride spectra. Retrieved from SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Difluorobenzene-1-sulfonyl chloride. PubChem Compound Database. Retrieved from NCBI. [Link]

-

Raczynska, P., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(22), 5469. [Link]

-

National Center for Biotechnology Information. (n.d.). (2,4-difluorophenyl)methanesulfonyl chloride. PubChem Compound Database. Retrieved from NCBI. [Link]

-

Meshcheryakov, V. I., et al. (2009). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Russian Journal of Organic Chemistry, 45(10), 1517-1523. [Link]

- Beard, C. D., & Baum, K. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. U.S.

-

de Sousa, J. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(10), 987-1021. [Link]

Sources

- 1. (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN [georganics.sk]

- 2. (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Supplier [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 886498-49-3 | this compound - Moldb [moldb.com]

- 5. PubChemLite - (2,4-difluorophenyl)methanesulfonyl chloride (C7H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 6. CAS 179524-68-6 | (2,4-Difluorophenyl)methanesulfonyl chloride - Synblock [synblock.com]

- 7. nbinno.com [nbinno.com]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-FLUORO-PHENYL)-METHANESULFONYL CHLORIDE CAS#: 24974-71-8 [amp.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of (2,3-difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-difluorophenyl)methanesulfonyl chloride is a key organic intermediate, valuable in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. The presence of the difluorinated phenyl ring can significantly influence the biological activity and pharmacokinetic properties of the final products. Accurate and comprehensive characterization of this intermediate is therefore paramount to ensure the integrity of the synthetic process and the quality of the resulting compounds.

Molecular Structure and Key Features

The structure of this compound presents several key features that will be reflected in its spectral data:

-

An aromatic ring with three adjacent protons, subject to complex spin-spin coupling.

-

Two fluorine atoms on the aromatic ring, which will introduce C-F and H-F couplings in the ¹³C and ¹H NMR spectra, respectively.

-

A methylene group (-CH₂-) adjacent to both the aromatic ring and the strongly electron-withdrawing sulfonyl chloride group.

-

The sulfonyl chloride functional group (-SO₂Cl), which has characteristic IR absorptions and predictable fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling provides information about neighboring protons.

Expected Spectrum:

The ¹H NMR spectrum of this compound is expected to show two main sets of signals:

-

Aromatic Region (δ 7.0 - 7.5 ppm): The three protons on the difluorinated phenyl ring will give rise to a complex multiplet pattern due to proton-proton and proton-fluorine coupling. The exact chemical shifts and coupling constants will be influenced by the positions of the fluorine atoms.

-

Methylene Protons (δ ~5.0 ppm): The protons of the -CH₂- group are significantly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This will result in a singlet, as there are no adjacent protons to couple with.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic C-H | 7.0 - 7.5 | Multiplet | J(H,H) and J(H,F) |

| -CH₂- | ~5.0 | Singlet | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Due to the reactivity of sulfonyl chlorides, aprotic solvents such as deuterochloroform (CDCl₃) or acetone-d₆ are recommended.[1]

-

Internal Standard: For quantitative NMR (qNMR), a stable, non-reactive internal standard with a non-overlapping signal can be added, such as 1,2,4,5-tetrachloro-3-nitrobenzene.[1]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration for quantitative analysis.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of fluorine will lead to characteristic C-F couplings.

Expected Spectrum:

The ¹³C NMR spectrum will show distinct signals for each carbon in the molecule, with the aromatic carbons exhibiting splitting due to coupling with fluorine.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic C-F | 145 - 160 | Doublet | ¹J(C,F) ~ 240-260 |

| Aromatic C-H | 115 - 130 | Singlet or Doublet | J(C,F) variable |

| Aromatic C-C | 120 - 140 | Singlet or Doublet | J(C,F) variable |

| -CH₂- | 60 - 70 | Singlet | N/A |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a wider spectral width to encompass the full range of ¹³C chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Spectrum:

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| S-Cl Stretch | ~600 - 700 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

The presence of strong absorption bands in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions is highly indicative of the sulfonyl chloride functional group.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the neat salt plates or the pure solvent.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining further structural insights.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, this compound is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₇H₅ClF₂O₂S). The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak.

-

Key Fragments: Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M - 35/37) and the loss of sulfur dioxide (M - 64).[1] The base peak is often the fragment resulting from the loss of the -SO₂Cl group.

| m/z | Fragment | Comments |

| 226/228 | [C₇H₅F₂O₂SCl]⁺ | Molecular ion (M⁺) with isotopic pattern for Cl |

| 191 | [C₇H₅F₂O₂S]⁺ | Loss of Cl |

| 162/164 | [C₇H₅F₂Cl]⁺ | Loss of SO₂ |

| 127 | [C₇H₅F₂]⁺ | Loss of SO₂Cl |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).[3]

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Integrated Spectral Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectral analysis of this compound, integrating NMR, IR, and MS data, provides a robust methodology for its structural confirmation and purity assessment. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals. By understanding the characteristic spectral signatures of this important synthetic intermediate, scientists can ensure the quality and consistency of their chemical syntheses, ultimately contributing to the development of novel and effective products.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.

- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chrom

Sources

Solubility profile of (2,3-difluorophenyl)methanesulfonyl chloride in common lab solvents.

An In-depth Technical Guide to the Solubility Profile of (2,3-difluorophenyl)methanesulfonyl chloride in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development and synthetic chemistry, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This compound is a key building block in medicinal chemistry, valued for its role in introducing the difluorophenylmethanesulfonyl moiety into potential drug candidates. The sulfonyl chloride group is a highly versatile functional group, but its reactivity also presents unique challenges.[1][2] This guide provides a comprehensive framework for determining the solubility profile of this compound, offering not just a methodology, but a deeper understanding of the principles that govern its behavior in various solvent environments.

Physicochemical Characteristics of this compound

This compound is a white to off-white solid at room temperature.[3] Its structure, featuring a polar sulfonyl chloride group and a substituted aromatic ring, suggests a nuanced solubility profile. The presence of the electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the sulfonyl chloride group, making it a potent reactant for nucleophiles.[4] This reactivity is a double-edged sword: while beneficial for synthesis, it complicates solubility assessments, particularly in protic solvents.

The molecule's overall polarity is moderate. The difluorophenyl group contributes some lipophilicity, while the methanesulfonyl chloride group is highly polar. This duality suggests that the compound will exhibit preferential solubility in polar aprotic solvents, with limited solubility in nonpolar solvents and potential reactivity in protic solvents.

The Imperative of Solvent Selection: A Strategic Approach

The choice of solvents for a solubility screen is not arbitrary; it should be a systematic exploration of a range of polarities and chemical functionalities. For a comprehensive profile of this compound, we recommend a tiered approach, categorizing solvents based on their potential for interaction with the sulfonyl chloride moiety.

Tier 1: Inert Solvents (Recommended for initial screening)

These solvents are unlikely to react with the sulfonyl chloride group and will provide a baseline understanding of its solubility based on polarity matching.

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO)

Tier 2: Protic Solvents (To be tested with caution)

These solvents contain acidic protons and are expected to react with the sulfonyl chloride via solvolysis.[5][6] The rate of this reaction is temperature-dependent. Solubility in these solvents is often a measure of "kinetic solubility" – the amount that can dissolve before significant degradation occurs.

-

Alcohols: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)

-

Aqueous: Water

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is based on the highly reliable shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[7] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved solute in a filtered aliquot.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable polar aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of scintillation vials. A general guideline is to add approximately 10-20 mg of the solid to 1 mL of each test solvent. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to ensure equilibrium is reached. For protic solvents, a shorter equilibration time (e.g., 1-4 hours) at a lower temperature (e.g., 4 °C) should be used to minimize solvolysis.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the calibration standards and the prepared samples by HPLC. A reverse-phase C18 column is typically suitable.

-

The mobile phase should be optimized to achieve good separation of the analyte from any potential impurities or degradation products. A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

-

Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Interpreting the Results: A Predictive Framework

The solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

| Solvent Category | Solvent | Polarity Index | Predicted Solubility (Qualitative) | Potential for Reaction |

| Nonpolar | Hexane | 0.1 | Very Low | No |

| Toluene | 2.4 | Low | No | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate | No |

| Ethyl Acetate | 4.4 | Moderate to High | No | |

| Tetrahydrofuran | 4.0 | High | No | |

| Acetone | 5.1 | High | No | |

| Acetonitrile | 5.8 | High | No | |

| DMSO | 7.2 | Very High | No | |

| Polar Protic | Isopropanol | 3.9 | Moderate (with reaction) | Yes |

| Ethanol | 4.3 | Moderate (with reaction) | Yes | |

| Methanol | 5.1 | Moderate (with reaction) | Yes | |

| Water | 10.2 | Very Low (with reaction) | Yes |

Note: Polarity Index values are relative and can vary slightly depending on the scale used.

The expected trend is that the solubility of this compound will increase with the polarity of the aprotic solvent. In protic solvents, the measured solubility will be a reflection of both its ability to dissolve and its rate of reaction to form the corresponding sulfonate ester or sulfonic acid. The low solubility of sulfonyl chlorides in water is a known phenomenon that can protect them from hydrolysis, allowing them to precipitate from aqueous reaction mixtures.[8]

Trustworthiness and Self-Validation

The protocol described above includes several self-validating steps to ensure the trustworthiness of the results:

-

Use of a Calibration Curve: This ensures accurate quantification and can reveal any issues with the analytical method.

-

Visual Confirmation of Excess Solid: This confirms that the solution is indeed saturated.

-

Analysis of a Time Course in Protic Solvents: To validate the kinetic solubility, samples can be taken at different time points (e.g., 1, 2, 4, and 24 hours) to monitor the degradation of the parent compound and the appearance of solvolysis products.

Conclusion: A Guide for the Practicing Scientist

This technical guide provides a robust framework for determining the solubility profile of this compound. By understanding the interplay between the compound's structure, solvent properties, and its inherent reactivity, researchers can generate reliable and meaningful solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing the early stages of drug formulation. The methodologies and principles outlined herein are designed to be broadly applicable, empowering scientists to confidently characterize this and other reactive intermediates in their research endeavors.

References

- Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.

- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Slideshare. solubility experimental methods.pptx.

- Wiley Online Library. (2019).

- JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic

- Reactions of Sulfonyl Chlorides and Unsatur

- ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Georganics. (2,3-Difluorophenyl)methanesulphonyl chloride.

- ACS Publications. (2009).

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 3. (2,3-Difluorophenyl)methanesulphonyl chloride - High purity | EN [georganics.sk]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.org [mdpi.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Key safety and handling precautions for (2,3-difluorophenyl)methanesulfonyl chloride.

An In-Depth Technical Guide for the Safe Handling and Use of (2,3-difluorophenyl)methanesulfonyl chloride